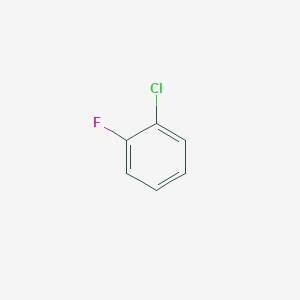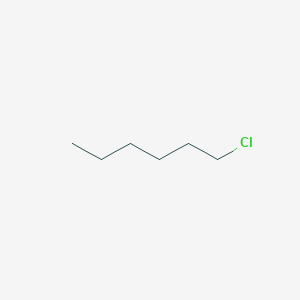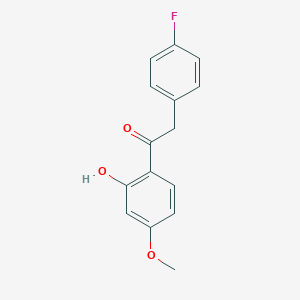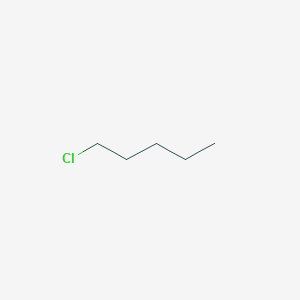
1,1,1-Trichloroacetone
Vue d'ensemble
Description
1,1,1-Trichloroacetone is a chlorinated analogue of acetone with the chemical formula CH3COCCl3 . It is a colorless liquid .
Synthesis Analysis
1,1,1-Trichloroacetone can be synthesized from the chlorination of chloroacetone . An alternative synthesis involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride .Molecular Structure Analysis
The molecular structure of 1,1,1-Trichloroacetone is represented by the chemical formula C3H3Cl3O . The InChI key for 1,1,1-Trichloroacetone is SMZHKGXSEAGRTI-UHFFFAOYSA-N .Chemical Reactions Analysis
1,1,1-Trichloroacetone is known to be a precursor in the haloform reaction . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
1,1,1-Trichloroacetone has a molar mass of 161.41 g·mol−1 . It is a colorless liquid with a density of 1.475 g/cm3 . It has a boiling point of 134 °C and is slightly soluble in water but soluble in ethanol and diethyl ether .Applications De Recherche Scientifique
Synthesis of Other Chemicals
1,1,1-Trichloroacetone can be used in the synthesis of other chemicals. It can be produced from the chlorination of chloroacetone, with 1,1,3-trichloroacetone formed as a by-product . An alternative synthesis involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride .
Research and Development
Sigma-Aldrich provides 1,1,1-Trichloroacetone to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may be used in exploratory research and development, potentially leading to new discoveries and applications.
Building Blocks for Organic Synthesis
Chloroacetaldehyde and its acetal derivatives, which are similar to 1,1,1-Trichloroacetone, are highly functionalized C-2 building blocks for organic synthesis . This suggests that 1,1,1-Trichloroacetone could potentially be used in a similar manner.
Pharmaceutical Industry
While specific applications of 1,1,1-Trichloroacetone in the pharmaceutical industry are not mentioned, related compounds are used as solvents in this industry . Therefore, it’s possible that 1,1,1-Trichloroacetone could have similar uses.
Coatings Industry
Related compounds are used as solvents in the coatings industry . Given the similar chemical structure, 1,1,1-Trichloroacetone could potentially be used in a similar manner.
Detergent Industry
Related compounds are used in the detergent industry . This suggests that 1,1,1-Trichloroacetone could potentially be used in a similar manner.
Safety and Hazards
1,1,1-Trichloroacetone is classified as an irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
It’s known that chlorinated compounds like 1,1,1-trichloroacetone often interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .
Mode of Action
As a chlorinated analogue of acetone, it may interact with biological molecules in a similar manner to other chlorinated compounds, potentially leading to alterations in cellular function .
Biochemical Pathways
It’s known that chlorinated compounds can interfere with a variety of biochemical processes, including those involved in energy production, protein synthesis, and cellular signaling .
Pharmacokinetics
Once absorbed, it may be distributed throughout the body, potentially undergoing metabolic transformations before being excreted .
Result of Action
Based on the properties of similar chlorinated compounds, it may lead to alterations in cellular function, potentially causing cellular damage or death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1-Trichloroacetone . For example, its volatility means it can easily evaporate, potentially reducing its concentration in an environment over time . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence its stability and reactivity .
Propriétés
IUPAC Name |
1,1,1-trichloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZHKGXSEAGRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021679 | |
| Record name | 1,1,1-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
149 °C | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethyl alcohol and ethyl ether | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.435 g/cu cm at 20 °C | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,1,1-Trichloroacetone | |
CAS RN |
918-00-3, 72497-18-8 | |
| Record name | 1,1,1-Trichloropropanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072497188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trichloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,1,1-Trichloroacetone formed in drinking water?
A: 1,1,1-Trichloroacetone can form as a by-product during the chlorination of drinking water. This process, known as the haloform reaction, occurs when chlorine reacts with organic matter present in the water. [] One study identified 1,1,1-Trichloroacetone in drinking water sourced from two different river water supplies that employed free chlorination and/or ammoniation for disinfection. []
Q2: What is the molecular formula and weight of 1,1,1-Trichloroacetone?
A2: The molecular formula of 1,1,1-Trichloroacetone is C3H3Cl3O, and its molecular weight is 161.40 g/mol.
Q3: Have there been any computational studies on the solvation properties of 1,1,1-Trichloroacetone?
A: Yes, molecular dynamics (MD) simulations coupled with the thermodynamic cycle perturbation approach have been used to calculate relative solvation free energies involving 1,1,1-Trichloroacetone. One study investigated the relative solvation free energy difference between acetone and 1,1,1-Trichloroacetone, among other similar molecules. [] This research provided insights into the influence of simulation length and starting configurations on the accuracy of solvation free energy calculations.
Q4: Can 1,1,1-Trichloroacetone be formed during the chlorination of pharmaceuticals like oxytetracycline?
A: While not directly addressed in the provided abstracts, the potential formation of volatile halogenated by-products, possibly including 1,1,1-Trichloroacetone, during the chlorination of pharmaceuticals like oxytetracycline is a relevant concern. [] Further investigation would be needed to confirm the specific by-products generated during this process.
Q5: What analytical techniques are employed to detect and quantify 1,1,1-Trichloroacetone in water samples?
A: One study utilized a combination of on-line XAD-2 macroreticular resin extraction, continuous liquid-liquid extraction, and gas chromatography-mass spectrometry (GC/MS) to isolate and confirm the presence of 1,1,1-Trichloroacetone in drinking water. [] This approach highlights the importance of sample preparation and sensitive analytical techniques for identifying and quantifying trace levels of this compound in complex matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



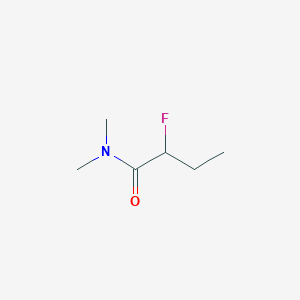

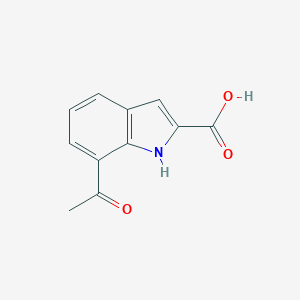
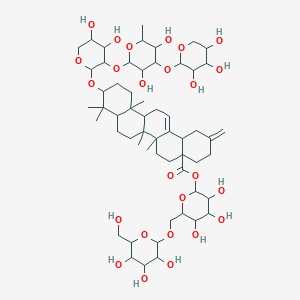
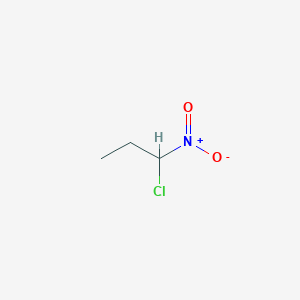
![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)
